Cas no 831205-14-2 (1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol)
1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol
- 831205-14-2
- AKOS024609249
- 1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL
- F1725-0026
- 1-((4-bromophenyl)amino)-3-(4-(tert-butyl)phenoxy)propan-2-ol
- 1-(4-bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol
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- Inchi: 1S/C19H24BrNO2/c1-19(2,3)14-4-10-18(11-5-14)23-13-17(22)12-21-16-8-6-15(20)7-9-16/h4-11,17,21-22H,12-13H2,1-3H3
- InChI Key: GTNDEBJWPUSYOK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NCC(COC1C=CC(=CC=1)C(C)(C)C)O
Computed Properties
- Exact Mass: 377.09904g/mol
- Monoisotopic Mass: 377.09904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 41.5Ų
1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1725-0026-2μmol |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-5μmol |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-10μmol |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-20μmol |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-1mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-2mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-3mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-4mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-5mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1725-0026-10mg |
1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol |
831205-14-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol
Introduction to 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol (CAS No. 831205-14-2)
The compound 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol, identified by its CAS number 831205-14-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both bromine and tert-butyl substituents in its molecular framework suggests unique electronic and steric properties that make it a valuable candidate for further exploration.
Recent studies have highlighted the importance of structurally diverse compounds in the discovery of novel therapeutic agents. The 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol molecule, with its distinct pharmacophoric features, has been investigated for its pharmacological activity. Its dual functionality, combining an amino group with a phenoxy side chain, positions it as a promising scaffold for designing molecules with enhanced binding affinity and selectivity. This compound’s design aligns with the growing trend in drug discovery towards rational molecular optimization, leveraging computational methods to predict and refine biological activity.
In the realm of medicinal chemistry, the bromo aromatic ring in this compound plays a crucial role in modulating its interactions with biological targets. Bromine atoms are known to influence electronic properties, making them valuable for tuning reactivity and binding characteristics. The tert-butyl group, on the other hand, provides steric hindrance that can improve metabolic stability and reduce off-target effects. These features make 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol an intriguing candidate for further investigation into developing treatments for various diseases.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one. The synthesis of 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the aromatic core of this compound. These synthetic strategies not only facilitate the production of the target molecule but also provide insights into optimizing pathways for scalability and cost-effectiveness.
The pharmacological potential of 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol has been explored through both in vitro and in vivo studies. Initial assays have suggested that this compound exhibits modulatory effects on certain enzyme systems, making it a candidate for therapeutic intervention in areas such as inflammation and pain management. The combination of structural features inherent to this molecule allows for fine-tuning its biological profile, enabling researchers to develop derivatives with improved efficacy and reduced toxicity.
Computational modeling has played a pivotal role in understanding the interactions between 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol and biological targets. Molecular docking studies have been employed to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries, thereby accelerating the drug discovery process. The integration of experimental data with computational insights offers a robust framework for designing molecules with optimized pharmacokinetic properties.
The future prospects of 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential as an intermediate in synthesizing more complex drug candidates is one such avenue being explored. Additionally, exploring its interactions with novel targets may uncover untapped therapeutic opportunities. As our understanding of disease mechanisms evolves, compounds like this one will continue to serve as building blocks for innovative treatments.
In conclusion, 1-(4-bromophenyl)amino-3-(4-tert-butylphenoxy)propan-2-ol (CAS No. 831205-14-2) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and demonstrated pharmacological activity position it as a valuable asset in drug development efforts. With advancements in synthetic chemistry and computational biology, the potential applications of this compound are likely to expand, offering new hope for treating various medical conditions.
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